Astragaloside

Cardiovascular pharmacology Mitochondrial bioenergetics Oxidative stress protection

Astragaloside (CAS 17429-69-5) is the designated pharmacopoeial marker for Astragali Radix quality control. In head-to-head studies, it provides ~76% protection in tBHP-stressed H9c2 cardiomyocytes—significantly outperforming calycosin (~58%) and formononetin (~51%). For mitochondrial bioenergetics and oxidative stress research, this compound is the superior positive control. It exhibits negligible UGT inhibition at 100 µM, making it the preferred choice for in vitro toxicology studies requiring minimal UGT isoform interference, unlike its metabolite cycloastragenol (IC50 = 0.84 µM for UGT1A8). Procure the HPLC-verified, high-purity reference standard to ensure batch-to-batch consistency and pharmacopoeial compliance.

Molecular Formula C28H32O17
Molecular Weight 640.5 g/mol
CAS No. 17429-69-5
Cat. No. B048827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside
CAS17429-69-5
SynonymsIsorhamnetin 3-O-gentiobioside;  Isorhamnetin 3-O-β-gentiobioside;  Isorhamnetin 3-gentiobioside; 
Molecular FormulaC28H32O17
Molecular Weight640.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1
InChIKeyGPZLFWVUSQREQH-QDYVESOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside IV (CAS 17429-69-5) Procurement Guide: Pharmacopoeial Marker Compound with Defined Structural Identity


Astragaloside IV (AS-IV, CAS 17429-69-5) is a pentacyclic triterpenoid saponin of the cycloartane type, defined structurally as cycloastragenol bearing β-D-xylopyranosyl and β-D-glucopyranosyl residues at the O-3 and O-6 positions, respectively [1]. It is the most abundant saponin in Astragalus membranaceus and is designated as a chemical marker for the quality control of Astragali Radix and its preparations in the Chinese Pharmacopoeia [2]. AS-IV is widely investigated for its cardiovascular protective, immunomodulatory, and anti-inflammatory effects; however, its low oral bioavailability and poor intestinal permeability are well-characterized limitations [3].

Astragaloside IV Procurement: Why In-Class Substitution with Astragaloside I, II, or Cycloastragenol Is Scientifically Inappropriate


Astragaloside IV cannot be generically substituted with other astragalosides (I, II, III) or its aglycone cycloastragenol (CAG) due to quantifiable differences in glycosylation pattern, pharmacological target engagement, and metabolic fate. Deglycosylation of AS-IV to CAG in the gastrointestinal tract produces a metabolite with distinct UGT inhibition profiles (IC50 = 0.84 μM for UGT1A8 vs. negligible AS-IV activity) [1]. In cholestatic liver disease models, only astragaloside I and cycloastragenol significantly reduced ductular reaction and fibrosis, while astragaloside II and AS-IV showed no significant effect at equivalent 50 mg/kg doses [2]. In mitochondrial bioenergetics, AS-IV produced approximately 76% protection in tBHP-stressed cardiomyocytes, exceeding calycosin (~58%) and formononetin (~51%) [3]. These structure-activity divergences preclude interchangeability.

Astragaloside IV Quantitative Evidence: Comparator-Backed Differentiation for Scientific Selection


Astragaloside IV vs. Calycosin and Formononetin: Cardioprotective Efficacy in tBHP-Stressed H9c2 Cardiomyocytes

In a comparative study of major Astragali Radix compounds using tBHP-stressed H9c2 cardiomyocytes, astragaloside IV demonstrated superior protective effects compared to the isoflavonoids calycosin and formononetin [1].

Cardiovascular pharmacology Mitochondrial bioenergetics Oxidative stress protection

Astragaloside IV vs. Cycloastragenol (CAG): UGT Isoform Inhibition and Herb-Drug Interaction Risk

Deglycosylation of AS-IV to cycloastragenol (CAG) in the gastrointestinal tract dramatically increases inhibitory potency against UDP-glucuronosyltransferase (UGT) isoforms [1]. At 100 μM screening concentrations, CAG exhibited strong inhibition toward UGT1A8 (IC50 = 0.84 μM) and UGT2B7 (IC50 = 11.28 μM), whereas AS-IV showed negligible activity. The inhibition constant (Ki) of CAG for UGT1A8 was 0.034 μM, indicating high potential for clinical herb-drug interaction when CAG plasma concentrations exceed this threshold.

Drug metabolism UGT inhibition Herb-drug interaction Toxicology

Astragaloside IV vs. Astragaloside I and Cycloastragenol: Differential Efficacy in Cholestatic Liver Disease Model

In a DDC-induced cholestatic liver disease mouse model, astragaloside I and cycloastragenol (50 mg/kg) significantly improved mRNA and protein expression of CK19 and α-SMA in liver tissue, whereas astragaloside II and astragaloside IV showed no significant improvement at the same dose [1]. This study identified astragaloside I and CAG—not AS-IV—as the key active constituents responsible for anti-fibrotic effects in this specific pathology.

Hepatology Liver fibrosis Cholestatic disease Ductular reaction

Astragaloside IV vs. LS-102 Derivative: 500-Fold Improvement in Intestinal Permeability (Papp)

Comparative intestinal permeability studies using Caco-2 cell monolayers demonstrated that the water-soluble derivative LS-102 (astragaloside formic acid) exhibits Papp values of 15.72–25.50 × 10⁻⁶ cm/s, representing an approximately 500-fold increase over parent AS-IV (mean Papp = 6.7 ± 1.0 × 10⁻⁸ cm/s) [1]. The relative oral bioavailability of LS-102 was twice that of AS-IV. The absolute bioavailability of AS-IV in rat is 2.2–3.66% [2][3].

Pharmacokinetics Drug formulation Bioavailability Caco-2 permeability

Astragaloside IV vs. Ginsenoside Rb1: Comparative Free Radical Scavenging Activity

In an electrochemical assessment of free radical scavenging activity, both astragaloside IV and ginsenoside Rb1 demonstrated the strongest inhibitory effects among tested compounds against superoxide anion (O2⁻) and hydroxyl radical (·OH) [1]. Within the Astragalus sample series, astragaloside IV exhibited the highest scavenging activity, ranking above crude radix astragali and other regional varieties.

Antioxidant Free radical scavenging Natural product comparison O2⁻ and ·OH

Astragaloside IV Optimal Application Scenarios Based on Comparative Evidence


Cardiomyocyte Mitochondrial Protection Studies: Use AS-IV as the Positive Control

Based on direct head-to-head evidence showing AS-IV provides ~76% protection in tBHP-stressed H9c2 cardiomyocytes, exceeding calycosin (~58%) and formononetin (~51%), AS-IV is the appropriate positive control or lead compound for studies investigating mitochondrial bioenergetics and oxidative stress protection in cardiac cells [1]. Its superior efficacy among Astragalus-derived compounds justifies its selection over other saponins or isoflavonoids for cardioprotective mechanism studies.

In Vitro UGT-Mediated Drug Interaction Screening: AS-IV Is the Safer Baseline Compound

For in vitro toxicology and drug metabolism studies where minimal UGT isoform interference is required, AS-IV (negligible inhibition at 100 μM) is the appropriate selection over its metabolite cycloastragenol (IC50 = 0.84 μM for UGT1A8, Ki = 0.034 μM) [2]. Researchers designing combination studies with drugs metabolized by UGT1A8 or UGT2B7 should recognize that the deglycosylated metabolite CAG—not the parent AS-IV—poses the quantifiable interaction risk.

Quality Control and Standardization: AS-IV as the Pharmacopoeial Marker

AS-IV is the designated chemical marker for Astragali Radix quality control in the Chinese Pharmacopoeia, alongside calycosin-7-O-β-D-glucoside [3]. For analytical laboratories, procurement of high-purity AS-IV reference standard is essential for HPLC/UPLC method validation, batch-to-batch consistency assessment, and compliance with pharmacopoeial specifications. Its status as the most abundant astragaloside in the herb further supports its use as the primary identity marker.

Oral In Vivo Studies: Consider LS-102 Derivative or Formulation Enhancement

Given AS-IV's documented absolute oral bioavailability of 2.2–3.66% and mean Caco-2 Papp of 6.7 × 10⁻⁸ cm/s, researchers designing oral in vivo studies should either (a) procure the water-soluble derivative LS-102, which exhibits ~500-fold higher permeability and 2-fold higher bioavailability, or (b) implement formulation strategies such as nano-delivery systems or absorption enhancers [4][5]. Procurement of unmodified AS-IV for oral gavage studies without bioavailability enhancement may result in undetectable or highly variable systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astragaloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.